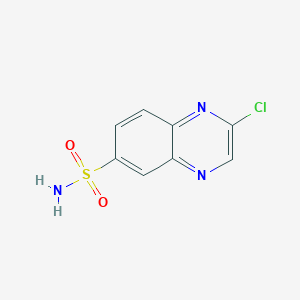

2-Chloroquinoxaline-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

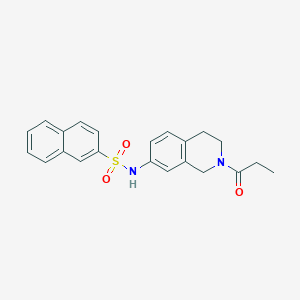

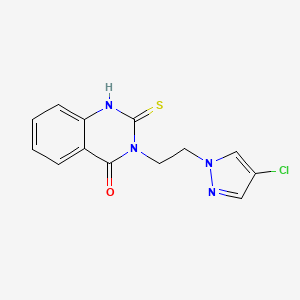

2-Chloroquinoxaline-6-sulfonamide is a synthetic compound belonging to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The sulfonamide group in this compound enhances its biological activity, making it a compound of interest in medicinal chemistry and pharmacology .

Applications De Recherche Scientifique

2-Chloroquinoxaline-6-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its anticancer properties, particularly as a topoisomerase II inhibitor.

Mécanisme D'action

Target of Action

2-Chloroquinoxaline-6-sulfonamide primarily targets topoisomerase II alpha and beta . Topoisomerases are essential enzymes that control the overwinding or underwinding of DNA during replication. They play a crucial role in maintaining the structural integrity of the DNA molecule .

Mode of Action

This compound acts as a topoisomerase II poison . It interferes with the action of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavable complex, which in turn causes DNA damage and cell death . The compound’s interaction with its targets results in dose-dependent protein-DNA cross-links .

Biochemical Pathways

The compound’s action on topoisomerase II disrupts the normal functioning of the DNA replication machinery. This disruption affects various biochemical pathways, primarily those involved in cell division and growth . The downstream effects include the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it binds to serum proteins in a dose and species-specific manner . The terminal half-life ranges from 28 to 206 hours, indicating a relatively long duration of action . Total body clearance ranges from 44 to 881 ml/h, with no evidence of saturation . These properties impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It has demonstrated activity against murine and human solid tumors . The compound’s action results in dose-dependent protein-DNA cross-links, leading to DNA damage and cell death .

Safety and Hazards

Orientations Futures

The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids, including 2-Chloroquinoxaline-6-sulfonamide, are capable of being established as lead compounds . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Analyse Biochimique

Biochemical Properties

2-Chloroquinoxaline-6-sulfonamide has been found to exhibit a wide range of pharmacological activities .

Cellular Effects

In cellular processes, this compound has demonstrated inhibition of colony formation against breast, lung, melanoma, and ovarian carcinomas . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been found to be both a topoisomerase-IIα and a topoisomerase-IIβ poison .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown definite activity in the human tumor stem cell colony-forming assays . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not fully available .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Hypoglycemia associated with hyperinsulinemia was the dose-limiting adverse effect at high doses .

Metabolic Pathways

It does not appear to inhibit folate metabolism as does the structurally similar sulfaquinoxaline .

Transport and Distribution

It is known that this compound is highly bound to plasma protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinoxaline-6-sulfonamide typically involves the reaction of 2,3-diphenylquinoxaline with electrophilic compounds to form 2,3-diphenyl quinoxaline-6-sulfonylchloride. This intermediate is then refluxed with primary amines in a basic medium to yield the desired sulfonamide . Transition-metal-free catalysis has also been explored for the synthesis of quinoxaline derivatives, providing an eco-friendly and sustainable approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The chloro group in the quinoxaline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and thiol-substituted quinoxalines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indisulam: Another sulfonamide with anticancer properties, causing G1 cell cycle arrest.

Tasisulam: Inhibits VEGF signaling and induces apoptosis.

E7820: Targets RBM39, affecting RNA splicing and angiogenesis.

Uniqueness

2-Chloroquinoxaline-6-sulfonamide is unique due to its dual activity as a topoisomerase II inhibitor and a molecular glue degrader. This dual mechanism enhances its potential as an anticancer agent, making it a valuable compound for further research and development .

Propriétés

IUPAC Name |

2-chloroquinoxaline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBHRBMCCCRMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)

![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyridine-3-carbonyl)-1,4-diazepane](/img/structure/B2462386.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)

![4-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2462389.png)

![(4Z)-2-[(E)-(9-Butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)methyl]-4-[(9-butyl-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaen-10-yl)methylidene]-3-oxocyclobuten-1-olate](/img/structure/B2462398.png)